cis-11-Eicosenoic acid
Overview
Description
It is commonly found in a variety of plant oils and nuts, particularly in jojoba oil . This compound has a chemical formula of C20H38O2 and a molar mass of 310.51 g/mol . Gondoic acid is one of several eicosenoic acids and is characterized by a single double bond in the 11th position from the carboxyl end .
Biochemical Analysis
Biochemical Properties
cis-11-Eicosenoic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been associated with lung function and airway inflammation in pediatric asthma, indicating its interaction with inflammatory pathways .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have significant associations with FEV1, FVC, FEV1/FVC, PEF, FEF25–75% and FeNO in the overweight/obese group, adjusting for age and sex .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gondoic acid can be synthesized through various chemical reactions. One common method involves the ozonolysis of oleic acid, followed by reductive workup to yield gondoic acid . The ozonolysis process involves the cleavage of the double bond in oleic acid using ozone, resulting in the formation of ozonides. These ozonides are then reduced to produce gondoic acid .
Industrial Production Methods
Industrial production of gondoic acid typically involves the extraction and purification from natural sources such as jojoba oil. The oil is subjected to processes like saponification, where it is treated with an alkali to form soap and glycerol. The fatty acids are then separated and purified to obtain gondoic acid .
Chemical Reactions Analysis
Types of Reactions
Gondoic acid undergoes various chemical reactions, including:
Oxidation: Gondoic acid can be oxidized to form corresponding epoxides and diols.
Reduction: The double bond in gondoic acid can be reduced to form saturated fatty acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Gondoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which gondoic acid exerts its effects involves its incorporation into cell membranes, where it influences membrane fluidity and function . Gondoic acid can modulate the production of inflammatory mediators and alter pathways involved in inflammation and cancer . It targets molecular pathways such as the vascular endothelial growth factor (VEGF) pathway, which is crucial in angiogenesis and wound healing .
Comparison with Similar Compounds
Gondoic acid is similar to other monounsaturated fatty acids such as:
Oleic acid: Found in olive oil, it has a double bond in the 9th position.
Erucic acid: Found in rapeseed oil, it has a double bond in the 13th position.
Nervonic acid: Found in seed oils, it has a double bond in the 15th position.
Uniqueness
Gondoic acid is unique due to its specific position of the double bond, which imparts distinct physical and chemical properties. Its presence in jojoba oil and its applications in skincare and cosmetics also set it apart from other fatty acids .
Properties
IUPAC Name |
(Z)-icos-11-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITHHVVYSMSWAG-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970949 | |
Record name | 11-cis-Eicosenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 11Z-Eicosenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002231 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5561-99-9 | |
Record name | cis-11-Eicosenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5561-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Eicosenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gondoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14073 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 11-cis-Eicosenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GONDOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDX6WPL94T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 11Z-Eicosenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002231 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cis-11-eicosenoic acid?
A1: this compound has the molecular formula C20H38O2 and a molecular weight of 310.51 g/mol.
Q2: How is this compound characterized spectroscopically?
A2: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , ] and Fourier Transform Infrared (FTIR) spectroscopy [, ] are commonly used to identify and quantify this compound in various samples. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, can be employed to determine the position of the double bond and acyl chain positions in triglycerides containing this compound. []
Q3: Is this compound stable under different storage conditions?
A3: While specific studies on the stability of pure this compound under various conditions are limited in the provided research, it is known that unsaturated fatty acids, in general, are susceptible to oxidation. [, ] Factors like temperature, light exposure, and the presence of antioxidants can influence stability.
Q4: Are there specific applications where the stability of this compound is crucial?
A4: The stability of this compound is essential in applications like food preservation and the formulation of cosmetics and pharmaceuticals. [, , ] Degradation due to oxidation can lead to undesirable changes in product quality, such as rancidity in oils or reduced efficacy in formulations.
Q5: What is the significance of this compound in natural rubber latex?
A5: Research suggests that lipids, including this compound, present in natural rubber latex contribute to its mechanical stability. The hydrolysis of long-chain fatty acids like this compound during storage is believed to enhance the mechanical stability time of the latex. []
Q6: How does this compound contribute to the properties of certain seed oils?
A6: this compound, along with other fatty acids, contributes to the physicochemical properties of seed oils, influencing characteristics like viscosity, melting point, and oxidative stability. [, ] These properties determine the suitability of the oil for various applications, including edible oil production, biodiesel feedstock, and cosmetic formulations.
Q7: What is known about the antibacterial properties of this compound?
A7: While this compound itself has not been extensively studied for its antibacterial properties, research suggests that certain unsaturated fatty acids, particularly those found in the seed oil of Prunus japonica, including linoleic acid (which is structurally similar to this compound), exhibit anti-acne and antimicrobial properties. []
Q8: How is the content of this compound determined in various samples?
A8: Gas chromatography, often coupled with mass spectrometry (GC-MS), is a widely employed technique to identify and quantify this compound in samples like seed oils, latex, and biological tissues. [, , , , , , , , , , , , , , , ] The fatty acid composition is typically analyzed after converting them to their corresponding methyl esters (FAMEs) for enhanced volatility during GC analysis. [, , , , , , , , , , , , , , , ]
Q9: Are there any specific considerations for the analytical method validation of this compound?
A9: Validation of analytical methods for this compound analysis should adhere to established guidelines for accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability, ensuring reliable and reproducible results. []
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